molecular formula C7H3F4I B2536743 2-(Difluoromethyl)-1,3-difluoro-5-iodobenzene CAS No. 1806314-54-4

2-(Difluoromethyl)-1,3-difluoro-5-iodobenzene

Cat. No.: B2536743
CAS No.: 1806314-54-4
M. Wt: 289.999
InChI Key: MADWHNRJBPBXNC-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)-1,3-difluoro-5-iodobenzene is an organofluorine compound characterized by the presence of difluoromethyl and difluoro groups attached to a benzene ring, along with an iodine atom

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)-1,3-difluoro-5-iodobenzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, reducing agents, and metal catalysts. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while cross-coupling reactions can produce complex organic molecules with extended carbon chains .

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)-1,3-difluoro-5-iodobenzene involves its interaction with specific molecular targets and pathways. The difluoromethyl and difluoro groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes and potentially lead to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Trifluoromethyl)-1,3-difluoro-5-iodobenzene
  • 2-(Difluoromethyl)-1,3-difluoro-5-bromobenzene
  • 2-(Difluoromethyl)-1,3-difluoro-5-chlorobenzene

Uniqueness

2-(Difluoromethyl)-1,3-difluoro-5-iodobenzene is unique due to the presence of both difluoromethyl and difluoro groups, which impart distinct chemical properties. The iodine atom also provides a site for further functionalization, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

2-(difluoromethyl)-1,3-difluoro-5-iodobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F4I/c8-4-1-3(12)2-5(9)6(4)7(10)11/h1-2,7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MADWHNRJBPBXNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)C(F)F)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F4I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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